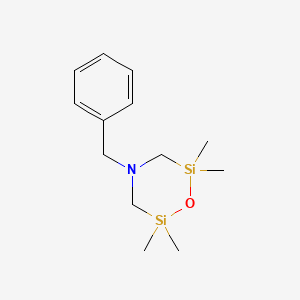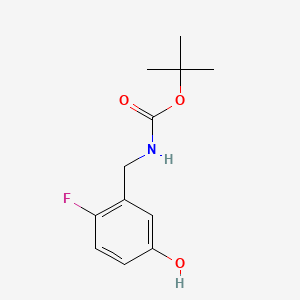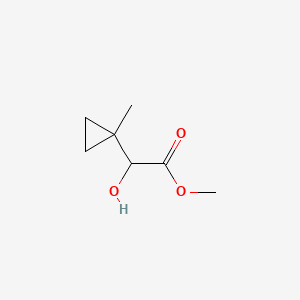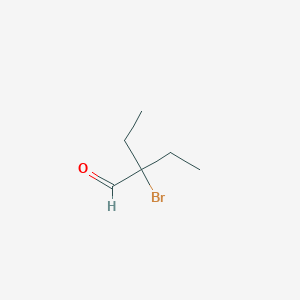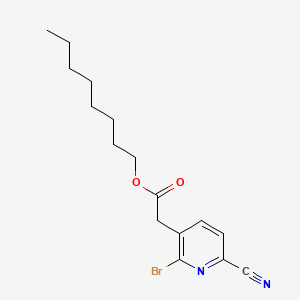
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate is an organic compound with the molecular formula C16H21BrN2O2. This compound is characterized by the presence of a pyridine ring substituted with bromine and cyano groups, and an octyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate typically involves the esterification of 2-(2-bromo-6-cyanopyridin-3-yl)acetic acid with octanol. The reaction is usually catalyzed by an acid such as p-toluene sulfonic acid and carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
- Substituted pyridine derivatives
- Amines or carboxylic acids from the reduction or oxidation of the cyano group
- Carboxylic acids and alcohols from ester hydrolysis
Scientific Research Applications
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate involves its interaction with specific molecular targets. The bromine and cyano groups in the pyridine ring can form strong interactions with various biological macromolecules, influencing their function. The ester group can also undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-bromopyridine: Similar pyridine ring structure with bromine substitution.
Octyl cyanoacetate: Similar ester group with a cyano substitution.
2-Octyl cyanoacrylate: Similar ester and cyano groups but different overall structure.
Uniqueness
Octyl2-(2-bromo-6-cyanopyridin-3-yl)acetate is unique due to the combination of its bromine, cyano, and octyl ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H21BrN2O2 |
|---|---|
Molecular Weight |
353.25 g/mol |
IUPAC Name |
octyl 2-(2-bromo-6-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C16H21BrN2O2/c1-2-3-4-5-6-7-10-21-15(20)11-13-8-9-14(12-18)19-16(13)17/h8-9H,2-7,10-11H2,1H3 |
InChI Key |
UYGPUPMZYLEGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1=C(N=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


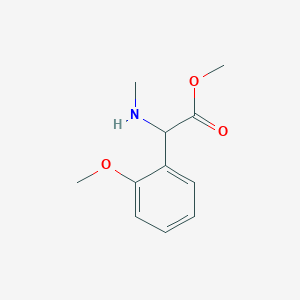

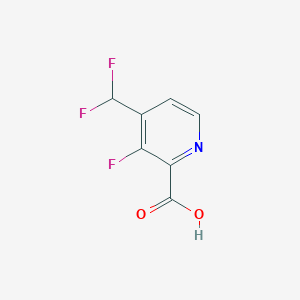
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
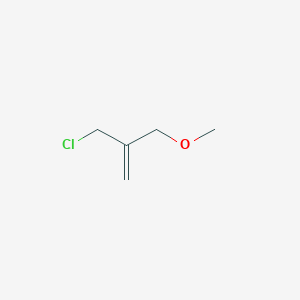
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
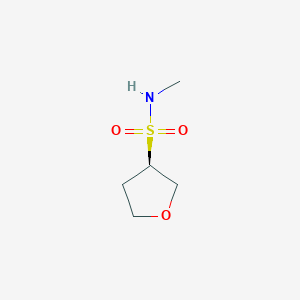

![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
